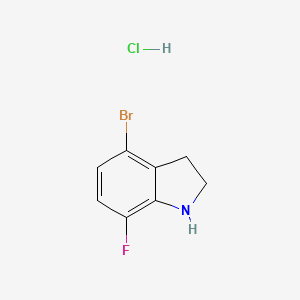

4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride

Description

Properties

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN.ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;/h1-2,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSJZEHIHQFPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Phenylhydrazine or Aniline Derivatives

A common starting point is a halogen-substituted phenylhydrazine or aniline derivative, such as 5-bromo-2-fluoroaniline or its hydrazine salt. These are prepared or commercially sourced and serve as the aromatic core bearing the bromine and fluorine substituents at positions corresponding to 4-bromo and 7-fluoro on the indole framework after cyclization.

- 5-bromo-2-methylphenylhydrazine hydrochloride was used for 4-bromo-7-methylindole derivatives.

- 7-fluoro-2,3-dihydro-1H-indol-5-ylamine was synthesized via extraction and purification steps involving organic solvents and drying agents.

Cyclization to Form the 2,3-Dihydro-1H-Indole Core

Reductive Cyclization

A key step is the reductive cyclization of nitro-substituted aromatic precursors or hydrazones to form the dihydroindole ring.

- Base-mediated reductive cyclization of nitrophenyl malonate derivatives has been demonstrated to efficiently yield dihydroindole structures.

- Palladium-catalyzed hydrogenation or transfer hydrogenation with ammonium formate on activated carbon can reduce nitro groups and promote ring closure.

Cyclization Conditions

Typical conditions include:

- Use of triethylamine and tetrahydrofuran as solvents, cooled to around 10°C for controlled addition of reagents such as acetyl chloride.

- Reflux under nitrogen atmosphere for several hours to facilitate cyclization and reduction steps.

Hydrochloride Salt Formation

After obtaining the 2,3-dihydroindole free base, conversion to the hydrochloride salt is achieved by acidification with hydrochloric acid, often under controlled temperature and solvent conditions to precipitate the hydrochloride salt as a crystalline solid.

Representative Detailed Procedure (Adapted and Integrated)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Preparation of Halogenated Hydrazine | 5-bromo-2-fluoroaniline → hydrazine salt | Formation of hydrazine hydrochloride salt | High purity, commercial or synthesized |

| 2. Condensation with Ethyl Pyruvate | Alcohol solvent, room temp | Formation of hydrazone intermediate | Quantitative |

| 3. Cyclization | Zinc chloride catalyst, ethylene glycol solvent, 160°C, 2.5 h under N2 | Ring closure to form 4-bromo-7-fluoro-indole ester | ~60% yield, >98% purity (HPLC) |

| 4. Hydrolysis | 10% NaOH in ethanol, room temp, overnight | Conversion to indole carboxylic acid | ~76% yield, >98% purity |

| 5. Reduction and Cyclization to Dihydroindole | Pd/C catalyst, ammonium formate, reflux | Reduction of nitro group and ring saturation | ~90% yield |

| 6. Salt Formation | HCl acidification in ethanol or ethyl acetate | Formation of hydrochloride salt, crystallization | High purity, melting point characterization |

Analysis and Characterization

- Purity: Typically >98% as confirmed by HPLC.

- Melting Point: For related indole derivatives, ranges around 129–198°C depending on substituents and salt form.

- NMR: Proton and carbon NMR confirm substitution pattern and ring saturation.

- Crystallization: Activated carbon decolorization and acidification improve purity and crystallinity.

Notes on Industrial and Laboratory Scale Preparation

- Raw materials such as halogenated phenylhydrazine salts are readily available or synthesized with high yield.

- Cyclization reactions require careful control of temperature and atmosphere (nitrogen) to avoid side reactions.

- Reduction steps using palladium catalysts and ammonium formate are efficient and scalable.

- Post-reaction workup including activated carbon treatment and acid-base extractions ensure product purity suitable for pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Halogenated precursor | 5-bromo-2-fluoroaniline or hydrazine salt | Starting aromatic compound |

| Condensation solvent | Ethanol or other alcohols | Room temperature, stirring |

| Cyclization catalyst | Zinc chloride | Promotes ring closure |

| Cyclization temperature | 160 ± 5 °C | Under nitrogen atmosphere |

| Reduction catalyst | Pd/C, ammonium formate | Reflux for 30 min to several hours |

| Hydrolysis base | 10% NaOH in ethanol | Room temperature, overnight |

| Salt formation acid | Hydrochloric acid | Controlled crystallization |

| Purity (HPLC) | >98% | High purity required for applications |

| Melting point | 129–198 °C (depending on derivative) | Characteristic for quality control |

This detailed synthesis overview integrates known methods for related indole derivatives and dihydroindole compounds, providing a robust framework for the preparation of This compound . The methodology emphasizes safe, scalable, and high-purity production suitable for research and industrial use.

Chemical Reactions Analysis

4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to obtain fully saturated indoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride serves as a valuable building block for the development of new pharmaceuticals. Its unique structure allows it to target specific biological pathways and receptors, making it a candidate for drug development against various diseases.

Research has demonstrated that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that treatment with this compound can reduce cell viability in cancer cell lines (e.g., MCF-7 cells) and increase apoptosis markers, indicating its potential as an anticancer agent.

- Antiviral Efficacy : It has been tested for its ability to inhibit Hepatitis C Virus (HCV) replication in cell cultures, demonstrating dose-dependent inhibition with minimal cytotoxicity towards host cells.

Chemical Reactions

The compound can undergo various chemical reactions, such as:

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.

- Oxidation and Reduction Reactions : It can be oxidized to form corresponding indole derivatives or reduced to obtain fully saturated indoline derivatives.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to create more complex molecules.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of the compound. This suggests its potential role as an effective anticancer agent.

Antiviral Efficacy Against HCV

Another study focused on the antiviral capabilities of this compound against HCV. The findings revealed that it could inhibit viral replication in a dose-dependent manner while maintaining low cytotoxicity levels in host cells. This positions the compound as a promising candidate for further development in antiviral therapies.

Mechanism of Action

The mechanism of action of 4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is primarily related to its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, indole derivatives have been shown to inhibit certain kinases and proteases, which are involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogues of 4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride, emphasizing substituents, molecular weights, and applications:

Physicochemical and Crystallographic Insights

- Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogues, critical for in vivo studies .

- Crystal Packing : Dihydroindole derivatives (e.g., sulfonyl-bound indoles) exhibit intramolecular hydrogen bonds (C-H⋯O) and orthogonal dihedral angles between aromatic rings, influencing stability and bioavailability .

Biological Activity

4-Bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8BrClF

- CAS Number : 2060004-97-7

The presence of bromine and fluorine atoms in the structure contributes to its unique reactivity and biological properties.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses by targeting specific viral proteins. For instance, studies have demonstrated its efficacy against the hepatitis C virus (HCV), where it acts as an inhibitor of the p7 ion channel, crucial for viral replication .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it effectively induces apoptosis in cancer cells by activating caspase pathways. For example, it has shown IC50 values comparable to established chemotherapeutics like doxorubicin against cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 1.93 | 2.84 (Doxorubicin) |

| HCT-116 | 2.78 | 1.54 (Doxorubicin) |

Antimicrobial Activity

In addition to its antiviral and anticancer activities, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies report inhibition zones indicating strong antibacterial activity, particularly when electron-withdrawing groups are present on the aromatic ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound binds to various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It inhibits key enzymes such as kinases and proteases that are critical for cancer cell proliferation and viral life cycles.

- Apoptotic Pathways : Activation of apoptotic pathways leads to cell death in cancer cells.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MCF-7 cells. The results showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers, confirming its potential as an anticancer agent .

Antiviral Efficacy Against HCV

In another study focusing on HCV, the compound was tested for its ability to inhibit viral replication in cell cultures. Results indicated a dose-dependent inhibition of viral load with minimal cytotoxicity towards host cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Bromo-2,3-dihydro-1H-indole hydrochloride | Lacks fluorine at position 7 | Reduced activity |

| 7-Fluoro-2,3-dihydro-1H-indole hydrochloride | Lacks bromine at position 4 | Altered reactivity |

| 4-Chloro-7-fluoro-2,3-dihydro-1H-indole hydrochloride | Substitutes bromine with chlorine | Potentially lower efficacy |

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

A common approach for synthesizing halogenated indole derivatives involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous compounds like 5-bromo-3-substituted indoles were synthesized using 3-(2-azidoethyl)-5-bromo-1H-indole, CuI catalyst, and PEG-400/DMF (2:1) as a solvent system, stirred for 12 hours . Key factors affecting yield include:

- Catalyst loading : Optimal CuI concentration (e.g., 1.0 g per 700 mg substrate) ensures efficient cyclization.

- Solvent ratio : PEG-400 enhances reaction efficiency by stabilizing Cu(I) intermediates.

- Purification : Flash column chromatography with EtOAc/hexane (70:30) achieves >95% purity .

For the target compound, analogous bromo/fluoro substitution patterns suggest similar protocols, adjusting stoichiometry for fluorine incorporation.

Basic: Which analytical techniques are critical for characterizing this compound, and how are they validated?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (CDCl) confirm regiochemistry. For example, adjacent protons on the dihydroindole ring exhibit triplet splitting (e.g., δ 4.62 ppm, J = 7.2 Hz for –CHN–) .

- HRMS : FAB-HRMS validates molecular weight (e.g., [M+H] at m/z 427.0757) with <5 ppm error .

- TLC : R values (e.g., 0.30 in EtOAc/hexane) monitor reaction progress .

Validation involves cross-referencing spectral data with computational predictions (e.g., ChemDraw) and repeating analyses under standardized conditions.

Basic: How can purification challenges (e.g., residual solvents or byproducts) be addressed?

Methodological Answer:

- Residual DMF : Remove via vacuum distillation at 90°C .

- Byproduct separation : Use gradient elution in flash chromatography (e.g., increasing EtOAc polarity) .

- Precipitation : Water-induced precipitation (e.g., adding 40 mL HO to PEG/DMF mixtures) isolates crude product .

Advanced: How can contradictory spectral data (e.g., unexpected 19^{19}19F NMR shifts) be resolved?

Methodological Answer:

Contradictions may arise from solvent effects or impurities. For fluorinated indoles:

- Solvent calibration : Ensure deuterated solvent consistency (e.g., CDCl vs. DMSO-d).

- Decoupling experiments : Suppress F-H coupling artifacts .

- X-ray crystallography : Use SHELXL to resolve ambiguities by refining crystal structures against high-resolution data . For example, SHELX reliably handles twinned crystals or low-quality data via robust least-squares algorithms .

Advanced: What strategies optimize crystallographic refinement for structurally similar indole derivatives?

Methodological Answer:

- Software selection : SHELXL refines small-molecule structures with anisotropic displacement parameters . For macromolecules, SHELXPRO interfaces with OLEX2 for visualization .

- Data quality : Collect high-resolution (<1.0 Å) data to resolve bromine/fluorine electron density.

- Twinning analysis : Use SHELXD to detect and model twinned crystals .

Advanced: How can reaction mechanisms (e.g., CuAAC) be probed experimentally?

Methodological Answer:

- Kinetic studies : Vary azide/alkyne stoichiometry and monitor intermediates via in situ IR.

- Isotopic labeling : Introduce N-azides to track cycloaddition regiochemistry via N NMR .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity.

Basic: How does fluorine substitution impact the compound’s electronic properties?

Methodological Answer:

Fluorine’s electronegativity alters electron density:

- NMR shifts : Deshielded protons adjacent to fluorine (e.g., δ 7.12–7.23 ppm in CDCl) .

- H-bonding : Fluorine may participate in weak interactions, affecting solubility or crystal packing.

Advanced: How are high-throughput screening (HTS) pipelines designed for indole derivatives?

Methodological Answer:

- Automated synthesis : Parallel reactions in PEG-400/DMF with robotic liquid handlers.

- Crystallization robots : Use OLEX2-integrated platforms for rapid structure determination .

- Data pipelines : SHELXC/SHELXD batch-processes diffraction data for HTS phasing .

Basic: What safety protocols are essential for handling halogenated indoles?

Methodological Answer:

- Ventilation : Use fume hoods for azide intermediates (toxic, explosive).

- PPE : Nitrile gloves and goggles prevent skin/eye contact with CuI or HCl vapors .

- Waste disposal : Neutralize acidic byproducts (e.g., TFA) before disposal .

Advanced: How can computational tools predict bioactivity or stability of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.